1-[(4-chlorobenzyl)sulfonyl]-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenyl)methanesulfonyl]-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a carboxamide group, and distinct substituents such as the 4-chlorophenyl and 2,4-dimethoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methanesulfonyl]-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of the 4-Chlorophenyl Group: This step involves a nucleophilic substitution reaction where a chlorinated aromatic compound reacts with a suitable nucleophile.
Addition of the 2,4-Dimethoxyphenyl Group: This step can be achieved through a coupling reaction, such as Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methanesulfonyl]-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[(4-Chlorophenyl)methanesulfonyl]-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methanesulfonyl]-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Chlorophenyl)methanesulfonyl]-N-(2-methoxyphenyl)piperidine-3-carboxamide
- 1-[(4-Chlorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)piperidine-3-carboxamide
- 1-[(4-Chlorophenyl)methanesulfonyl]-N-(2,4-dichlorophenyl)piperidine-3-carboxamide
Uniqueness
1-[(4-Chlorophenyl)methanesulfonyl]-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide is unique due to the presence of both 4-chlorophenyl and 2,4-dimethoxyphenyl groups, which confer distinct chemical and biological properties. These substituents may enhance its reactivity and specificity in various applications compared to similar compounds .
Properties
Molecular Formula |
C21H25ClN2O5S |
---|---|
Molecular Weight |
453.0 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H25ClN2O5S/c1-28-18-9-10-19(20(12-18)29-2)23-21(25)16-4-3-11-24(13-16)30(26,27)14-15-5-7-17(22)8-6-15/h5-10,12,16H,3-4,11,13-14H2,1-2H3,(H,23,25) |
InChI Key |
BJUDWKHMBNYTFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.